molecular formula C8H16S B13223976 3-Ethylcyclohexane-1-thiol

3-Ethylcyclohexane-1-thiol

Cat. No.: B13223976
M. Wt: 144.28 g/mol
InChI Key: AAMVSCKFWJRDHY-UHFFFAOYSA-N
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Description

3-Ethylcyclohexane-1-thiol is an organic compound belonging to the class of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom (-SH group). This compound is a derivative of cyclohexane, where an ethyl group is attached to the third carbon atom, and a thiol group is attached to the first carbon atom. Thiols are known for their distinct and often unpleasant odors, which are reminiscent of garlic or rotten eggs.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of 3-ethylcyclohexyl bromide with sodium hydrosulfide can yield this compound. Another method involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed with an aqueous base to produce the desired thiol .

Industrial Production Methods: In industrial settings, the production of thiols often involves the use of large-scale reactors and controlled environments to ensure high yields and purity. The process typically includes steps such as distillation and purification to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylcyclohexane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrochloric acid, zinc.

    Nucleophiles: Sodium hydrosulfide, thiourea.

Major Products Formed:

    Disulfides: Formed through oxidation of thiols.

    Sulfinic and Sulfonic Acids: Formed through further oxidation of disulfides.

Scientific Research Applications

3-Ethylcyclohexane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylcyclohexane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) is highly reactive and can form covalent bonds with other molecules, including proteins and enzymes. This reactivity allows it to modulate the activity of these molecules, potentially leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

3-Ethylcyclohexane-1-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of a cyclohexane ring with the reactivity of a thiol group and the steric effects of an ethyl substituent.

Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

3-ethylcyclohexane-1-thiol

InChI

InChI=1S/C8H16S/c1-2-7-4-3-5-8(9)6-7/h7-9H,2-6H2,1H3

InChI Key

AAMVSCKFWJRDHY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)S

Origin of Product

United States

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